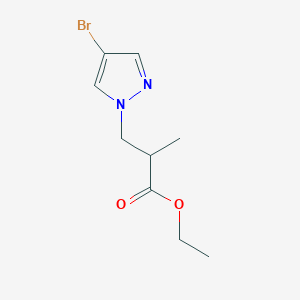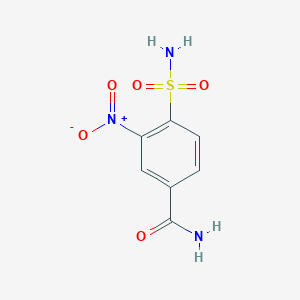
4-(Cyclobutylamino)cyclohexan-1-ol
Vue d'ensemble
Description
4-(Cyclobutylamino)cyclohexan-1-ol is a chemical compound with the molecular formula C10H19NO and a molecular weight of 169.26 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of 4-(Cyclobutylamino)cyclohexan-1-ol consists of a cyclohexane ring with a hydroxyl group (OH) at position 1, and a cyclobutylamino group attached to the cyclohexane ring .Applications De Recherche Scientifique
1. Synthesis of Commercial Fragrances
- Application Summary: This research focuses on the synthesis of commercial fragrances, specifically Leather Cyclohexanol (4-Isopropylcyclohexanol) and Woody Acetate (4- (Tert-Butyl)Cyclohexyl Acetate), which are used in functional perfumery applications such as beauty care, soap, laundry care, and household products .
- Methods of Application: The study used commercial alcohol dehydrogenases (ADHs) to produce cis- 4-alkylcyclohexanols, including the two derivatives with isopropyl and tert-butyl substituents, by the stereoselective reduction of the corresponding ketones . High conversions and diastereoisomeric excess values were achieved with five of the eighteen tested ADHs .
- Results: The researchers designed a continuous-flow process based on the combination of in-line enzymatic steps with in-line work-up, effectively providing samples of cis- leather cyclohexanol and cis-woody acetate with high diastereoisomeric purity .
2. Synthesis of a Cyclohexanone-Related Bifunctional Building Block
- Application Summary: This research developed a practical route to 2-(2-(2-methyl-1,3-dioxolan-2-yl)ethyl)-cyclohexan-1-one, a monosubstituted cyclohexanone . This compound can be a convenient starting material for constructing various target molecules or a suitable substrate for testing synthetic methodologies .
- Methods of Application: The overall transformation was achieved in 53% yield with one chromatographic purification via NaOH-mediated aldol condensation, ethylene glycol protection of the ketone group in the presence of HC(OEt)3/concd HCl, saturation of the C-C bond and the benzene ring with Al-Ni alloy in aqueous KOH, and oxidation of the intermediate cyclohexanol with aqueous NaClO/TEMPO/KBr .
- Results: The researchers were able to synthesize the desired compound in a low-cost and scalable manner .
3. Use in Bulk Custom Synthesis
- Application Summary: “4-(Cyclobutylamino)cyclohexan-1-ol” is available for bulk custom synthesis . This suggests that it could be used as a starting material or intermediate in the synthesis of other compounds .
- Methods of Application: The specific methods of application would depend on the target compound being synthesized .
- Results: The results would also depend on the specific synthesis being carried out .
4. Use in Dibenzylaminocyclohexanol Isomers
- Application Summary: This research involves the synthesis of dibenzylaminocyclohexanol isomers, which each have six structural isomers . While not directly involving “4-(Cyclobutylamino)cyclohexan-1-ol”, this research does involve similar compounds and could potentially provide insight into the types of applications that might be possible .
- Methods of Application: The specific methods of application would depend on the target compound being synthesized .
- Results: The results would also depend on the specific synthesis being carried out .
Propriétés
IUPAC Name |
4-(cyclobutylamino)cyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO/c12-10-6-4-9(5-7-10)11-8-2-1-3-8/h8-12H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXGVTWQYVWYFOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NC2CCC(CC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701304240 | |
| Record name | 4-(Cyclobutylamino)cyclohexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701304240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Cyclobutylamino)cyclohexan-1-ol | |
CAS RN |
1249147-56-5 | |
| Record name | 4-(Cyclobutylamino)cyclohexanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1249147-56-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Cyclobutylamino)cyclohexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701304240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



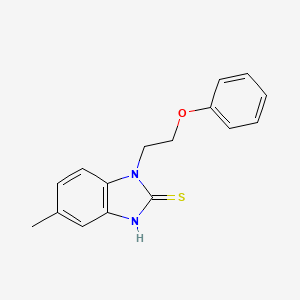
![1-(2-Nitroethenyl)-4-[(trifluoromethyl)sulfanyl]benzene](/img/structure/B1427907.png)
![N-[(4-bromothiophen-2-yl)methyl]-N-methylcyclopropanamine](/img/structure/B1427908.png)

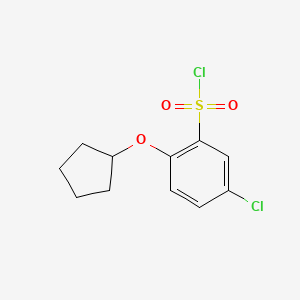
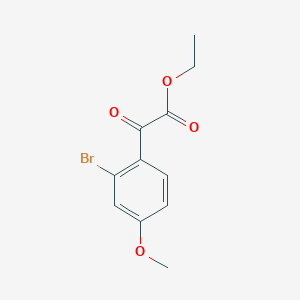
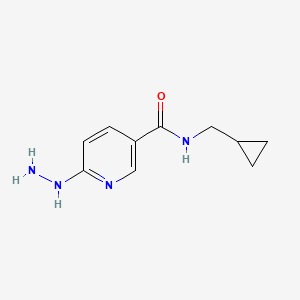
![6-{Methyl[(pyridin-2-yl)methyl]amino}pyridine-2-carboxylic acid](/img/structure/B1427917.png)
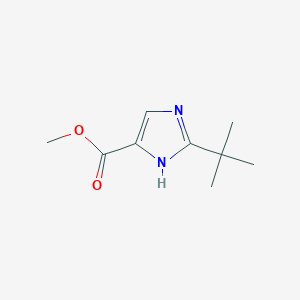
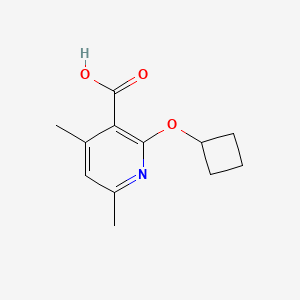
![[4-Methyl-2-(propan-2-yloxy)phenyl]methanamine](/img/structure/B1427920.png)
